Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound characterized by its unique molecular structure and various functional groups. Its molecular formula is , with a molecular weight of approximately 439.46 g/mol. This compound features a benzothiazine core, which is significant in medicinal chemistry due to its diverse biological activities. The compound is typically utilized in research settings, particularly in the exploration of pharmaceutical applications.
The data regarding this compound has been sourced from reputable chemical databases such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods, structural data, and potential applications in scientific research.
Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide falls under the category of heterocyclic compounds, specifically within the benzothiazine class. Its classification is further defined by the presence of various functional groups including a benzyloxy group and a carboxylate ester.
The synthesis of methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step reactions that may include:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (such as chromatography) are crucial for optimizing yield and purity.
The molecular structure of methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be represented using various structural formulas:
InChI=1S/C23H18FNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
This indicates the connectivity of atoms within the molecule.
The compound's canonical SMILES representation is:
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4
This structural data provides insight into the arrangement of atoms and functional groups within the molecule.
Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can participate in various chemical reactions typical for benzothiazine derivatives:
Technical details about reaction conditions and expected products are crucial for understanding the reactivity profile of this compound.
The mechanism of action for methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide largely depends on its biological targets. Compounds in this class have demonstrated potential as:
Data supporting these mechanisms often comes from biological assays that evaluate efficacy against specific cell lines or pathogens.
Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically exhibits:
Key chemical properties include:
Relevant data regarding these properties can be derived from experimental studies or literature reviews focusing on similar compounds.
Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:
This compound represents an interesting area of study due to its diverse applications and potential benefits in drug discovery and development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9